
Magnesium iodide (pyridin-4-yl)methanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium iodide (pyridin-4-yl)methanide (1/1/1) is a chemical compound that combines magnesium iodide with a pyridin-4-yl methanide group
準備方法
Synthetic Routes and Reaction Conditions
Magnesium iodide (pyridin-4-yl)methanide can be synthesized through the reaction of magnesium iodide with pyridin-4-yl methanide. The reaction typically involves the use of anhydrous conditions to prevent the formation of hydrates. One common method involves the reaction of magnesium metal with iodine in the presence of pyridin-4-yl methanide under an inert atmosphere .
Industrial Production Methods
Industrial production of magnesium iodide (pyridin-4-yl)methanide may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Magnesium iodide (pyridin-4-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and iodine.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The pyridin-4-yl methanide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and iodine, while substitution reactions may produce various substituted pyridin-4-yl methanide derivatives .
科学的研究の応用
Magnesium iodide (pyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of magnesium iodide (pyridin-4-yl)methanide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, while the pyridin-4-yl methanide group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
- Magnesium chloride (pyridin-4-yl)methanide
- Magnesium bromide (pyridin-4-yl)methanide
- Magnesium fluoride (pyridin-4-yl)methanide
Uniqueness
Magnesium iodide (pyridin-4-yl)methanide is unique due to the presence of iodine, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodine atom can participate in specific reactions that are not possible with other halides, making this compound valuable for certain applications .
特性
CAS番号 |
65093-01-8 |
|---|---|
分子式 |
C6H6IMgN |
分子量 |
243.33 g/mol |
IUPAC名 |
magnesium;4-methylidenepyridin-1-ide;iodide |
InChI |
InChI=1S/C6H6N.HI.Mg/c1-6-2-4-7-5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
GHRJAWTXEICTSB-UHFFFAOYSA-M |
正規SMILES |
C=C1C=C[N-]C=C1.[Mg+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


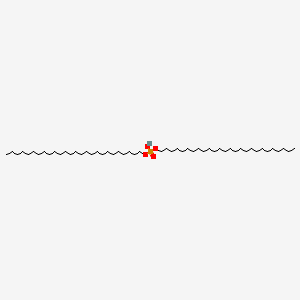
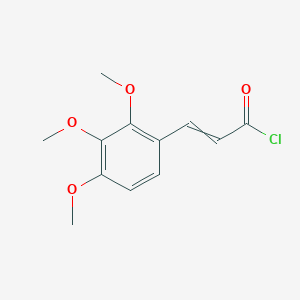
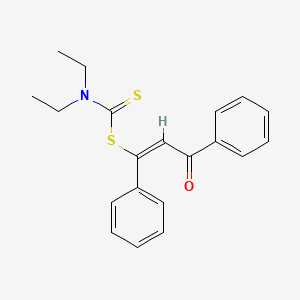
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
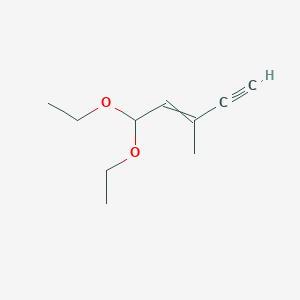
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
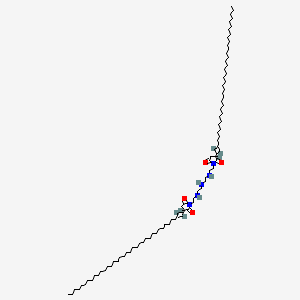
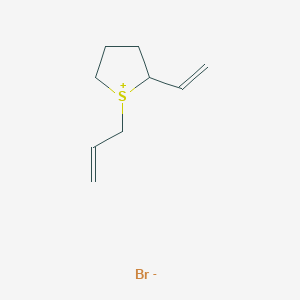
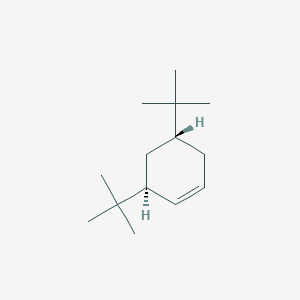
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
